molecular formula C8H13Cl4NO B13510068 3-(Trichloromethyl)-8-azabicyclo[3.2.1]octan-3-ol hydrochloride

3-(Trichloromethyl)-8-azabicyclo[3.2.1]octan-3-ol hydrochloride

Cat. No.: B13510068
M. Wt: 281.0 g/mol
InChI Key: NGQLLSZAKOAAOZ-UHFFFAOYSA-N
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Description

3-(Trichloromethyl)-8-azabicyclo[321]octan-3-ol hydrochloride is a complex organic compound with significant applications in various fields This compound is characterized by its unique bicyclic structure, which includes a trichloromethyl group and an azabicyclo octane framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Trichloromethyl)-8-azabicyclo[3.2.1]octan-3-ol hydrochloride typically involves multiple steps, starting from readily available precursors. One common method involves the intramolecular Diels-Alder reaction of a 5-vinyl-1,3-cyclohexadiene, followed by regioselective cleavage of the obtained tricyclo[3.2.1.02.7]octan-3-one intermediate . Another approach uses gold(I)-catalyzed tandem 1,3-acyloxy migration/Ferrier rearrangement of glycal-derived 1,6-enyne bearing propargylic carboxylates .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes the use of specialized equipment to handle the reagents and intermediates safely and efficiently.

Chemical Reactions Analysis

Types of Reactions

3-(Trichloromethyl)-8-azabicyclo[3.2.1]octan-3-ol hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the compound.

    Substitution: This reaction involves replacing one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and the use of solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

3-(Trichloromethyl)-8-azabicyclo[3.2.1]octan-3-ol hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(Trichloromethyl)-8-azabicyclo[3.2.1]octan-3-ol hydrochloride involves its interaction with specific molecular targets and pathways. The trichloromethyl group and the azabicyclo octane framework play crucial roles in its activity. The compound may interact with enzymes or receptors, leading to changes in biological processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Trichloromethyl)-8-azabicyclo[3.2.1]octan-3-ol hydrochloride is unique due to its trichloromethyl group, which imparts distinct chemical properties and reactivity. This makes it particularly valuable in specific synthetic applications and research studies.

Properties

Molecular Formula

C8H13Cl4NO

Molecular Weight

281.0 g/mol

IUPAC Name

3-(trichloromethyl)-8-azabicyclo[3.2.1]octan-3-ol;hydrochloride

InChI

InChI=1S/C8H12Cl3NO.ClH/c9-8(10,11)7(13)3-5-1-2-6(4-7)12-5;/h5-6,12-13H,1-4H2;1H

InChI Key

NGQLLSZAKOAAOZ-UHFFFAOYSA-N

Canonical SMILES

C1CC2CC(CC1N2)(C(Cl)(Cl)Cl)O.Cl

Origin of Product

United States

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